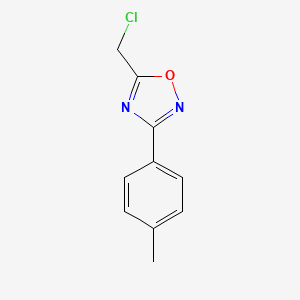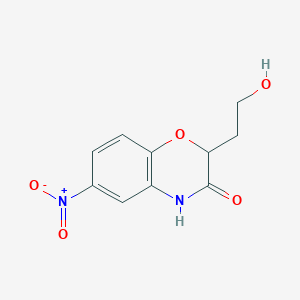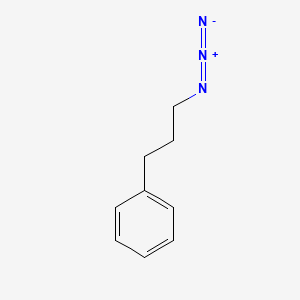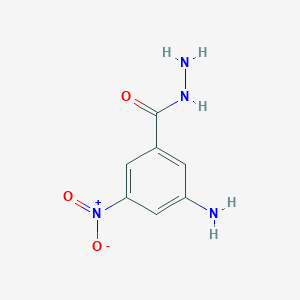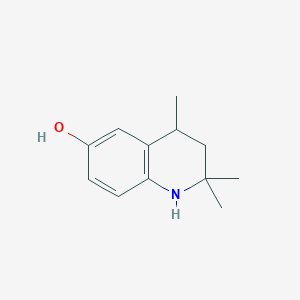
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
Übersicht
Beschreibung
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS Number: 4497-58-9) is a chemical compound with the molecular formula C₁₂H₁₇N. It is also known by other names such as 1,2,3,4-Tetrahydroquinolin-8-ol, 2,2,4-trimethyl . The compound exists as a liquid and has a melting point range of 39-41°C. It is commonly used in various applications, including dye-sensitized solar cells and as a photoantimicrobial agent .
Synthesis Analysis
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves several methods. One sustainable approach is the hydrogenation of quinolines to form the tetrahydroquinoline derivative. Researchers have developed a method using a nitrogen-doped carbon-supported Pd catalyst with abundant porous structures for this transformation .Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol consists of a quinoline ring with additional methyl groups at positions 2, 4, and 4. The nitrogen atom is part of the tetrahydroquinoline ring system. The compound’s 2D structure can be visualized as a cyclic arrangement of atoms, and its 3D conformation can be explored using molecular modeling tools .Wissenschaftliche Forschungsanwendungen
Alleviating Oxidative Stress in Parkinson’s Disease
HTHQ has been found to alleviate oxidative stress in rats with experimental Parkinson’s disease . It reduced the levels of 8-isoprostane, lipid oxidation products, and protein oxidation products. The decrease in oxidative stress due to HTHQ led to a reduction in the mRNA content of proinflammatory cytokines and myeloperoxidase activity .
Inhibiting NF-κB-Mediated Inflammation
HTHQ has been shown to inhibit NF-κB-mediated inflammation in rats with experimental Parkinson’s disease . The decrease in oxidative stress due to HTHQ led to a drop in the expression of the factor NF-κB, which in turn reduced inflammation .
Improving Motor Coordination Scores
The administration of HTHQ improved motor coordination scores in rats with experimental Parkinson’s disease . This improvement was linked to the reduction in oxidative stress and inflammation .
Enhancing Antioxidant System in Neurodegenerative Disorders
HTHQ has demonstrated neuroprotective properties in experimental Parkinson’s disease by enhancing the antioxidant system . It led to a significant decrease in oxidative stress in PD rats. The enhanced redox status in animal tissues was linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function .
Normalising Chaperone Activity
HTHQ normalized the chaperone-like activity and mRNA levels of heat shock protein 70 in rats with rotenone-induced PD . This normalization was linked to the reduction in oxidative stress and inflammation .
Suppressing Apoptosis
HTHQ suppressed apoptosis processes triggered in PD . Rats treated with the compound displayed lower apoptosis intensity when compared to animals with pathology .
Wirkmechanismus
Target of Action
It has been found to have neuroprotective properties in experimental parkinson’s disease .
Mode of Action
The compound interacts with its targets by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . This interaction leads to a significant decrease in oxidative stress in Parkinson’s Disease rats .
Biochemical Pathways
The compound affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes, and chaperones . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant effect on oxidative stress in parkinson’s disease rats .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in oxidative stress, recovery of antioxidant enzyme activities, normalization of chaperone-like activity, and a decrease in apoptosis intensity . These effects result in decreased requirements for chaperone activation and the inhibition of apoptosis processes triggered in Parkinson’s Disease .
Action Environment
The compound’s significant neuroprotective effects in experimental parkinson’s disease suggest that it may be robust to a variety of physiological conditions .
Eigenschaften
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZAQKIFRPZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403212 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |
CAS RN |
61855-46-7 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







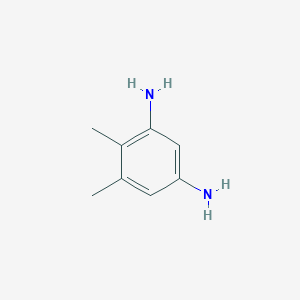


![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)

